molecular formula C9H6F3NO B1304891 4-Methoxy-2-(trifluoromethyl)benzonitrile CAS No. 875664-48-5

4-Methoxy-2-(trifluoromethyl)benzonitrile

Cat. No. B1304891
M. Wt: 201.14 g/mol
InChI Key: FNPSTMJRNVUTJV-UHFFFAOYSA-N
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Description

4-Methoxy-2-(trifluoromethyl)benzonitrile is a chemical compound that has been studied for various applications, including its use as an electrolyte additive in lithium-ion batteries, a precursor for fluorescent probes, and as a building block for liquid crystalline materials. The compound is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a benzonitrile moiety, which imparts unique physical and chemical properties to the molecule .

Synthesis Analysis

The synthesis of related trifluoromethyl benzonitriles has been reported through various methods. For instance, 4-(Trifluoromethyl)benzonitrile has been synthesized from m-fluoro-(trifluoromethyl)benzene via a sequence of bromination, Grignard reaction, cyanidation, and amination, yielding an overall yield of 49.2% . Another method involves the use of bis(2-methoxyethyl)aminosulfur trifluoride for the conversion of phenylacetic acids to benzonitriles . These methods highlight the versatility and practicality of synthesizing trifluoromethyl benzonitriles, which could be adapted for the synthesis of 4-Methoxy-2-(trifluoromethyl)benzonitrile.

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)benzonitrile has been studied using X-ray diffraction, revealing that the molecules are linked through hydrogen bonds forming a dense two-dimensional network. The aromatic ring is slightly deformed due to the presence of electronegative groups . Similarly, the molecular structure of related compounds has been investigated using various spectroscopic methods, including FT-IR and XRD, and theoretical calculations such as DFT, which provide insights into the vibrational properties and geometric structures of these molecules .

Chemical Reactions Analysis

Trifluoromethyl benzonitriles participate in various chemical reactions. For example, they can be used as intermediates in the synthesis of pharmaceuticals such as bicalutamide and in the preparation of chiral β-hydroxy-α-amino acids . Additionally, they can undergo cyclization reactions to form pyridinol derivatives, demonstrating their reactivity and potential as versatile synthetic intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl benzonitriles are influenced by their molecular structure. For instance, the presence of the trifluoromethyl group can enhance the stability and reactivity of the compound. In the context of lithium-ion batteries, 4-(Trifluoromethyl)benzonitrile has been shown to improve the cyclic stability of the LiNi0.5Mn1.5O4 cathode by forming a protective film that prevents electrolyte decomposition and suppresses manganese dissolution . The liquid crystalline properties of related benzonitriles have also been explored, with some compounds exhibiting smectic phases characterized by X-ray diffraction . These properties are crucial for the application of these compounds in advanced materials and technologies.

Scientific Research Applications

Degradation Studies and Environmental Impact

LC-MS/MS Study of the Degradation Processes of Nitisinone and Its By-products

  • Nitisinone, a compound with a structural motif similar to "4-Methoxy-2-(trifluoromethyl)benzonitrile", was studied for its stability under various conditions using LC-MS/MS. This research highlights the importance of understanding the degradation pathways and stability of chemical compounds, which is crucial for both environmental impact assessments and pharmaceutical applications. The study identified major degradation products and their stability, providing insights into the compound's behavior in different environmental conditions (Barchańska et al., 2019).

Antimicrobial Applications

Benzofuran as an Emerging Scaffold for Antimicrobial Agents

  • Although not directly related to "4-Methoxy-2-(trifluoromethyl)benzonitrile", benzofuran derivatives showcase the potential of certain organic compounds in developing new antimicrobial agents. This review emphasizes the significance of structural features in drug discovery, which could be relevant for compounds with similar structural motifs, providing a foundation for future research in antimicrobial applications (Hiremathad et al., 2015).

Environmental Remediation

Nitrile Hydrolysing Enzymes-Producing Bacterium Isolated from Gandang Dewata Mountain, West Sulawesi

  • The study on bacteria capable of degrading nitrile compounds, including benzonitrile derivatives, underlines the environmental applications of microbial bioremediation. Understanding the enzymatic breakdown of such compounds can lead to innovative approaches to mitigating environmental pollution (Sulistinah & Riffiani, 2018).

Organic Synthesis and Chemical Properties

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl

  • This research demonstrates the synthesis of a biphenyl compound, which shares the complexity of halogenated and methoxylated structures similar to "4-Methoxy-2-(trifluoromethyl)benzonitrile". It provides insight into the challenges and methodologies in synthesizing complex organic molecules, which can be relevant for the synthesis and study of a wide range of chemical compounds (Qiu et al., 2009).

Safety And Hazards

4-Methoxy-2-(trifluoromethyl)benzonitrile is considered hazardous. It’s toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if swallowed or inhaled . It’s recommended to use personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPSTMJRNVUTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382472
Record name 4-methoxy-2-(trifluoromethyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(trifluoromethyl)benzonitrile

CAS RN

875664-48-5
Record name Benzonitrile, 4-methoxy-2-(trifluoromethyl)-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-methoxy-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 875664-48-5
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